molecular formula C12H14N2O4 B12481437 N-(morpholin-4-yl)-1,3-benzodioxole-5-carboxamide

N-(morpholin-4-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B12481437
M. Wt: 250.25 g/mol
InChI Key: MGZHJHKPFRDXCQ-UHFFFAOYSA-N
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Description

N-(MORPHOLIN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a chemical compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a morpholine ring attached to a benzodioxole core, which is further connected to a carboxamide group. Benzodioxole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(MORPHOLIN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzodioxole core is replaced by the morpholine moiety.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of N-(MORPHOLIN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(MORPHOLIN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzodioxole core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodioxole derivatives, while reduction can produce reduced morpholine derivatives.

Scientific Research Applications

N-(MORPHOLIN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its potential biological activities.

    Biological Studies: It is employed in studies investigating the interaction of benzodioxole derivatives with biological targets.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(MORPHOLIN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(MORPHOLIN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of a benzodioxole core, a morpholine ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

N-morpholin-4-yl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C12H14N2O4/c15-12(13-14-3-5-16-6-4-14)9-1-2-10-11(7-9)18-8-17-10/h1-2,7H,3-6,8H2,(H,13,15)

InChI Key

MGZHJHKPFRDXCQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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